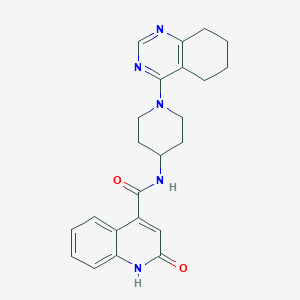

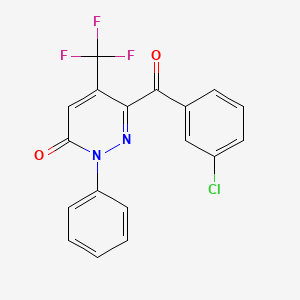

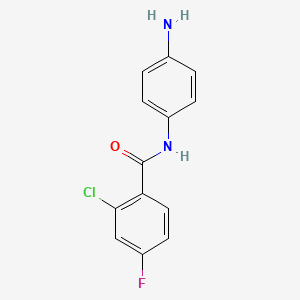

2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and analgesic properties .

科学的研究の応用

Synthesis and Evaluation as Potential Antipsychotic Agents

Research has focused on the synthesis of heterocyclic carboxamides, including compounds structurally related to 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide, for evaluation as potential antipsychotic agents. Studies have involved the preparation and in vitro evaluation of these compounds for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo evaluations have also been conducted, particularly looking at their ability to antagonize apomorphine-induced climbing in mice, a predictive model of antipsychotic activity. Some derivatives showed potent in vivo activities comparable to established benchmarks while exhibiting fewer extrapyramidal side effects, suggesting their potential as backup compounds for further antipsychotic drug development (Norman et al., 1996).

Antibacterial Activity

Another avenue of research has explored the antibacterial properties of quinoline derivatives. Studies have synthesized various derivatives and tested them against a range of Gram-positive and Gram-negative bacterial strains. Compounds containing quinoline and piperidine moieties have demonstrated promising antibacterial activities, particularly those incorporating thiazole rings. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Selvakumar & Elango, 2017).

Antihypertensive Activity

Research into piperidine derivatives with a quinazoline ring system, closely related to the chemical structure , has shown that some compounds exhibit strong antihypertensive activity in animal models. Specifically, these studies have identified derivatives that produced significant hypotension in spontaneously hypertensive rats, indicating their potential for development into antihypertensive medications (Takai et al., 1986).

Synthesis Methods and Applications in Drug Discovery

Several studies have focused on the synthesis of quinoline derivatives with potential applications in drug discovery. These include methods for creating piperazine substituted quinolones and exploring their potential as sorbitol dehydrogenase inhibitors, highlighting the versatility of the quinoline core in medicinal chemistry. Such research not only advances the synthetic chemistry of quinoline derivatives but also opens new pathways for the development of treatments for various diseases, including diabetes and cancer (Depreux et al., 2000).

作用機序

特性

IUPAC Name |

2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c29-21-13-18(16-5-1-4-8-20(16)27-21)23(30)26-15-9-11-28(12-10-15)22-17-6-2-3-7-19(17)24-14-25-22/h1,4-5,8,13-15H,2-3,6-7,9-12H2,(H,26,30)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZYQLNKCXJTQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

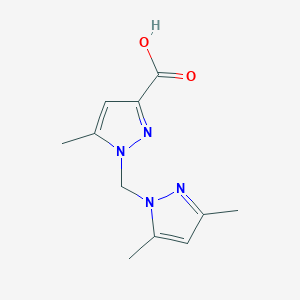

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

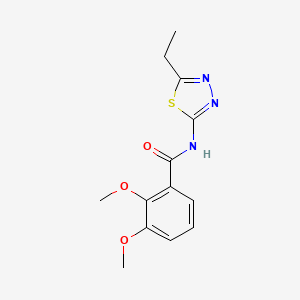

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)

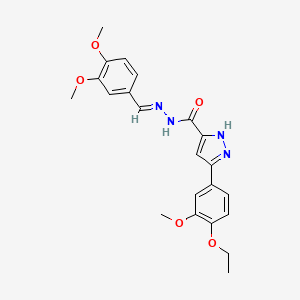

![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)